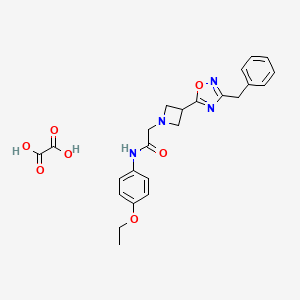![molecular formula C17H16FN3O4S B2683146 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide CAS No. 2034416-85-6](/img/structure/B2683146.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the family of thienopyrimidine derivatives. This compound has gained attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: : The construction of the thienopyrimidine core can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Introduction of the Ethyl Linker: : The 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl moiety is introduced via nucleophilic substitution or addition reactions, using reagents such as ethyl halides or tosylates in the presence of suitable bases like sodium hydride or potassium carbonate.
Attachment of the Propanamide Group: : The final step involves coupling the intermediate product with 2-(2-fluorophenoxy)propanoyl chloride or a similar reagent under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using efficient purification techniques such as crystallization, chromatography, or distillation to ensure high yield and purity. The use of automated reactors and continuous flow systems may also enhance the efficiency and reproducibility of the process.
化学反応の分析
Types of Reactions
Oxidation: : N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide can undergo oxidative transformations in the presence of strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : The compound can be reduced using hydrogenation or other reducing agents, potentially affecting the pyrimidine or thienopyrimidine rings.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the thienopyrimidine core or the fluorophenoxy group, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, or m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or hydrogen gas with palladium catalysts.
Substitution Conditions: : Reactions can be carried out in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, often with the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Depending on the reaction, major products can include:
Oxidized derivatives like sulfoxides or sulfones.
Reduced derivatives with modified pyrimidine or thienopyrimidine rings.
Substituted derivatives with new functional groups introduced onto the core structure.
科学的研究の応用
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: : Investigated for its potential to interact with biological macromolecules, such as proteins and nucleic acids, providing insights into its binding modes and biological activities.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties, based on its ability to modulate specific biological pathways.
作用機序
The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: : This compound may target enzymes, receptors, or other proteins involved in critical biological processes, such as kinase signaling pathways or transcriptional regulation.
Pathways Involved: : The modulation of pathways related to cell proliferation, apoptosis, inflammation, or immune response, depending on the specific biological context and experimental conditions.
類似化合物との比較
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(phenoxy)propanamide: : Similar structure but lacks the fluorine atom in the phenoxy group, which may affect its biological activity and properties.
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-chlorophenoxy)propanamide: : Substitution of the fluorine atom with chlorine, potentially altering its chemical reactivity and interaction with biological targets.
Uniqueness
The presence of the 2-fluorophenoxy group in N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide introduces unique electronic and steric effects, influencing its chemical behavior and biological activity
Let’s keep exploring! Any other intriguing compounds you want to dive into?
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-10(25-13-5-3-2-4-11(13)18)15(22)19-7-8-21-16(23)14-12(6-9-26-14)20-17(21)24/h2-6,9-10H,7-8H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGIECTVNVARFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=C(C=CS2)NC1=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)
![N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2683065.png)
![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)


![2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2683076.png)




![2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE](/img/structure/B2683085.png)

